molecular formula C8H5ClN4 B15217502 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

Cat. No.: B15217502
M. Wt: 192.60 g/mol
InChI Key: FVPZEFQZTFSEPR-UHFFFAOYSA-N
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Description

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-5-methylpyrrole with triazine derivatives in the presence of a suitable catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .

Scientific Research Applications

4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
  • 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine

Comparison

Compared to its analogs, 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile exhibits unique properties due to the presence of the carbonitrile group. This functional group can enhance the compound’s reactivity and binding affinity to biological targets, making it a valuable scaffold in drug discovery .

Properties

Molecular Formula

C8H5ClN4

Molecular Weight

192.60 g/mol

IUPAC Name

4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile

InChI

InChI=1S/C8H5ClN4/c1-5-6(2-10)3-13-7(5)8(9)11-4-12-13/h3-4H,1H3

InChI Key

FVPZEFQZTFSEPR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=NN2C=C1C#N)Cl

Origin of Product

United States

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